![molecular formula C11H17ClN4 B1467106 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine CAS No. 1248679-56-2](/img/structure/B1467106.png)
2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine
Overview
Description
“2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a piperazine ring, which is a common structural motif found in many pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps. For instance, a similar compound, “2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione”, was obtained in good yield via a three-step protocol . Another example is the synthesis of “4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one”, which involved the reductive amination of a precursor with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of such compounds can be determined using various spectroscopic techniques. For example, the structure of a similar compound was assigned by High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), 1H and 13C Nuclear Magnetic Resonance (NMR) experiments .Chemical Reactions Analysis
These compounds can undergo various chemical reactions. For instance, 2-Chloropyrimidine can undergo cobalt-catalyzed cross-coupling reaction with aryl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various techniques. For example, a similar compound, “4-[4-(propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride”, has a molecular weight of 284.79 .Scientific Research Applications
Antifungal Applications
This compound has been synthesized as part of a series of cinnolines, which are known for their potential antifungal properties. The intramolecular cyclization process, mediated by polyphosphoric acid (PPA), allows for the creation of compounds that could serve as effective antifungal agents .
Antitumor Activity
Cinnoline derivatives, to which the compound is related, have demonstrated a range of pharmacological profiles, including antitumor activity. This suggests that “2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine” could be explored for its efficacy in inhibiting tumor growth or proliferation .
Antibacterial Properties
The broader family of cinnolines, which includes the compound being analyzed, has been associated with antibacterial properties. This indicates a potential for this compound to be used in the development of new antibacterial drugs .
Anti-Inflammatory Uses
Given the anti-inflammatory activities observed in related cinnoline compounds, there is a possibility that “2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine” could be utilized in the treatment of inflammation-related conditions .
Cardiovascular Research
Compounds within the same class have shown properties that could be beneficial in cardiovascular research, particularly due to their vasodilatory effects. This compound could, therefore, be of interest in studies aimed at treating or understanding cardiovascular diseases .
Neurotransmitter Interaction Studies
The compound has shown the ability to affect neurotransmitter pathways, particularly serotonin (5-HT). This opens up avenues for research into its effects on mood, cognition, and other central nervous system functions .
Gastrointestinal Smooth Muscle Research
Research has indicated that this compound can regulate the spontaneous contractile activity of gastric smooth muscles. This could have implications for the treatment of gastrointestinal disorders and the regulation of gut motility .
Nitric Oxide Synthesis
The compound has been associated with the stimulation of endogenous nitric oxide synthesis. This is particularly relevant in the context of its potential effects on vascular smooth muscles and the regulation of blood pressure .
Mechanism of Action
Target of Action
Similar compounds with piperazine moieties have been known to interact with various receptors and enzymes, including dopamine and serotonin receptors .
Mode of Action
It’s known that pyrimidine derivatives can undergo cobalt-catalyzed cross-coupling reactions with aryl halides . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with similar structures have been shown to inhibit acetylcholinesterase, suggesting potential effects on cholinergic neurotransmission .
Result of Action
Similar compounds have been shown to have antibacterial activity, suggesting that this compound may also have potential antimicrobial effects .
Action Environment
It’s known that the compound is stored at 4 degrees celsius and is stable under normal shipping temperatures .
Safety and Hazards
The safety and hazards associated with such compounds depend on their specific chemical structure. For example, a similar compound, “2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethan-1-one”, has hazard statements H302, H315, H318, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.
properties
IUPAC Name |
2-chloro-4-(4-propan-2-ylpiperazin-1-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-9(2)15-5-7-16(8-6-15)10-3-4-13-11(12)14-10/h3-4,9H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLQJNKGCCENLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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